molecular formula C14H16F2N2O3S B2565629 N1-(2,4-difluorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide CAS No. 1448046-04-5

N1-(2,4-difluorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide

Cat. No.: B2565629
CAS No.: 1448046-04-5
M. Wt: 330.35
InChI Key: QYGPHTPPWNAQTK-UHFFFAOYSA-N
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Description

N1-(2,4-difluorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide is a synthetic organic compound characterized by its unique chemical structure, which includes a difluorophenyl group and a methoxytetrahydrothiophenyl moiety linked via an oxalamide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-difluorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide typically involves a multi-step process:

  • Formation of the Methoxytetrahydrothiophenyl Intermediate

      Starting Materials: 3-methoxytetrahydrothiophene.

      Reaction Conditions: This step often involves the alkylation of tetrahydrothiophene with methanol in the presence of a strong base such as sodium hydride.

  • Synthesis of the Difluorophenyl Intermediate

      Starting Materials: 2,4-difluoroaniline.

      Reaction Conditions: The difluoroaniline is typically acylated using oxalyl chloride to form the corresponding acyl chloride intermediate.

  • Coupling Reaction

      Reaction Conditions: The methoxytetrahydrothiophenyl intermediate is coupled with the difluorophenyl acyl chloride in the presence of a base such as triethylamine to form the final oxalamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Products: Oxidation of the thiophene ring can lead to sulfoxide or sulfone derivatives.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride.

      Products: Reduction can affect the oxalamide bond, potentially leading to the formation of amines.

  • Substitution

      Reagents: Nucleophiles such as amines or alcohols.

      Products: Substitution reactions can occur at the difluorophenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.

    Material Science:

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: Its structure allows for potential interactions with proteins, useful in drug design.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Diagnostics: Used in the development of diagnostic tools due to its specific binding properties.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism by which N1-(2,4-difluorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide exerts its effects is primarily through its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxalamide bond can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N1-(2,4-difluorophenyl)-N2-(methyl)oxalamide: Lacks the methoxytetrahydrothiophenyl group, leading to different chemical properties.

    N1-(2,4-dichlorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide: Chlorine atoms instead of fluorine, affecting its reactivity and biological activity.

Uniqueness

N1-(2,4-difluorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide is unique due to the presence of both the difluorophenyl and methoxytetrahydrothiophenyl groups, which confer distinct electronic and steric properties. These features make it particularly suitable for specific applications in medicinal chemistry and material science, where precise molecular interactions are crucial.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O3S/c1-21-14(4-5-22-8-14)7-17-12(19)13(20)18-11-3-2-9(15)6-10(11)16/h2-3,6H,4-5,7-8H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGPHTPPWNAQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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